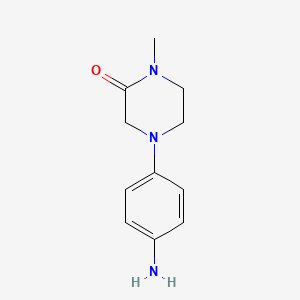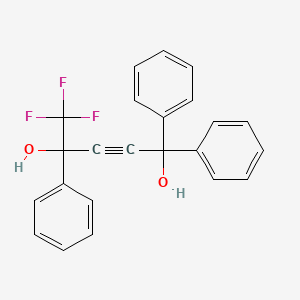
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol
描述
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol is a fluorinated organic compound with the molecular formula C23H17F3O2 This compound is characterized by the presence of trifluoromethyl and triphenyl groups, which contribute to its unique chemical properties
准备方法
The synthesis of 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne Backbone: The initial step involves the formation of the pent-3-yne backbone through a coupling reaction, such as the Sonogashira coupling, which combines an alkyne with an aryl halide in the presence of a palladium catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Addition of Phenyl Groups: The phenyl groups are added through Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The final step involves the hydroxylation of the compound to introduce the diol functionality.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Addition Reactions: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding due to its ability to form strong hydrogen bonds.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
作用机制
The mechanism of action of 1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The diol functionality enables the formation of hydrogen bonds with biological molecules, influencing their activity and stability.
相似化合物的比较
1,1,1-Trifluoro-2,5,5-triphenylpent-3-yne-2,5-diol can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2-phenyl-2-propanol: Similar in structure but with fewer phenyl groups, leading to different chemical properties and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different reactivity and applications in organic synthesis and materials science.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated compound with distinct structural features and uses in various fields.
The uniqueness of this compound lies in its combination of trifluoromethyl and triphenyl groups, which impart specific chemical and physical properties that are valuable in research and industrial applications.
属性
IUPAC Name |
5,5,5-trifluoro-1,1,4-triphenylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3O2/c24-23(25,26)22(28,20-14-8-3-9-15-20)17-16-21(27,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPAZWWYUJDRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C(F)(F)F)O)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


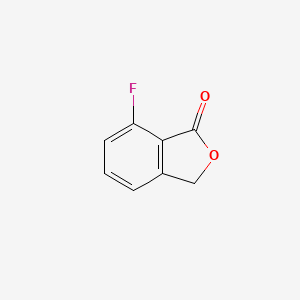
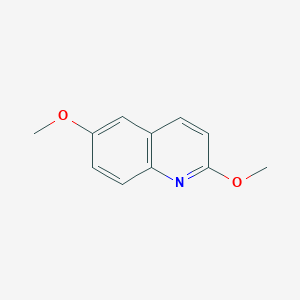
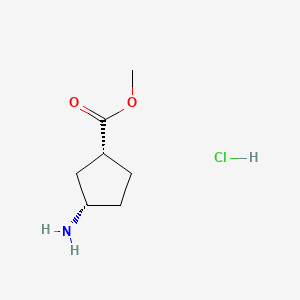
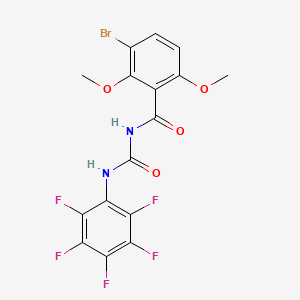
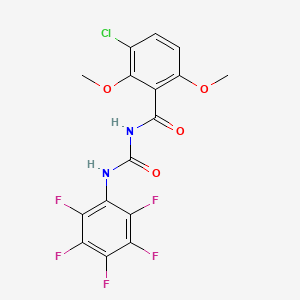


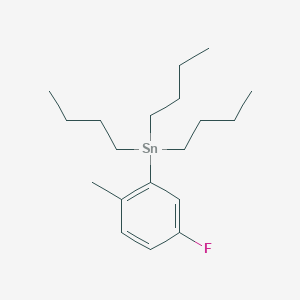
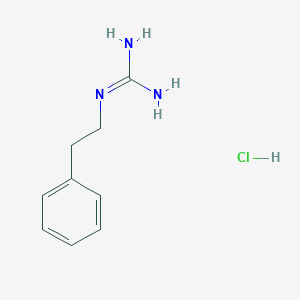
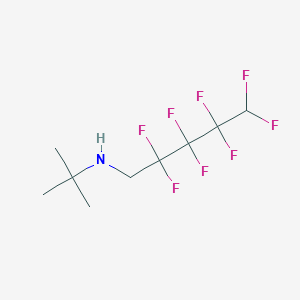

![benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate](/img/structure/B3040651.png)

